Fluoroclebopride

Overview

Description

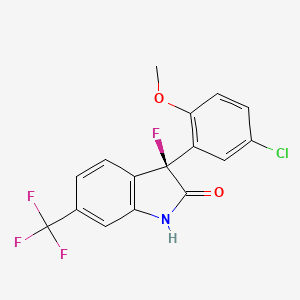

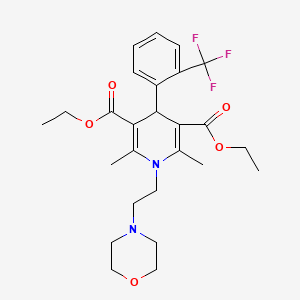

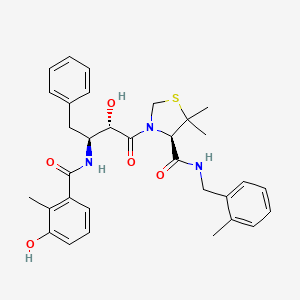

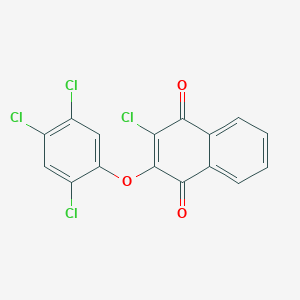

Fluoroclebopride is a benzamide analog primarily used in positron emission tomography (PET) applications. It binds reversibly to dopamine receptors, making it a valuable tool in studying dopamine receptor availability in various models . The compound’s molecular formula is C({20})H({23})ClFN({3})O({2}), and it has a molecular weight of 391.87 g/mol .

Mechanism of Action

Target of Action

Fluoroclebopride is a ligand that binds reversibly to dopamine receptors . It shows selectivity for D2-like, D2(long), D3, and D4 receptors over D1 and serotonin 5-HT2 . These dopamine receptors are primarily found in the central nervous system and play crucial roles in a variety of functions including motor control, cognition, and reward.

Mode of Action

As a ligand, this compound interacts with its targets, the dopamine receptors, by binding to them. This binding can influence the activity of the receptors, potentially altering the signaling pathways they are involved in .

Biochemical Pathways

These include the dopaminergic pathways, which are crucial for reward-motivated behavior, and the mesolimbic pathway, which is associated with pleasure and reward .

Pharmacokinetics

As a ligand for dopamine receptors, it is likely that these properties would be influenced by factors such as the compound’s chemical structure, the presence of transport proteins, and the characteristics of the biological membranes it must cross .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with dopamine receptors. By binding to these receptors, this compound can influence the signaling pathways they are involved in, potentially leading to changes in cellular function .

Biochemical Analysis

Biochemical Properties

Fluoroclebopride interacts with dopamine receptors, specifically D2-like, D2(long), D3, and D4 receptors . The nature of these interactions involves reversible binding, which is a common mechanism for many drugs to exert their effects .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with dopamine receptors. It binds reversibly to these receptors, potentially influencing their activity

Dosage Effects in Animal Models

In PET studies involving monkeys, this compound has been used to study dopamine D2 receptor availability

Transport and Distribution

It’s known that drug distribution is generally uneven due to differences in blood perfusion, tissue binding, regional pH, and permeability of cell membranes

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoroclebopride can be synthesized through a multi-step process involving the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with 1-(4-fluorobenzyl)piperidine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Fluoroclebopride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the aromatic ring, particularly at the chloro and fluoro positions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Fluoroclebopride has a wide range of scientific research applications, including:

Chemistry: Used as a ligand in studying dopamine receptor interactions.

Biology: Employed in PET imaging to study dopamine receptor availability in various biological models.

Medicine: Investigated for its potential use in diagnosing and monitoring neurological disorders such as Parkinson’s disease and schizophrenia.

Industry: Utilized in the development of diagnostic imaging agents

Comparison with Similar Compounds

Clebopride: Another benzamide analog with similar dopamine receptor binding properties.

Sulpiride: A selective dopamine D2 receptor antagonist used in the treatment of schizophrenia.

Metoclopramide: A dopamine receptor antagonist used as an antiemetic and gastroprokinetic agent.

Uniqueness of Fluoroclebopride: this compound’s uniqueness lies in its ability to be labeled with fluorine-18, making it suitable for PET imaging. This property allows for non-invasive visualization of dopamine receptors in vivo, providing valuable insights into the functioning of the dopaminergic system .

Properties

IUPAC Name |

4-amino-5-chloro-N-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23ClFN3O2/c1-27-19-11-18(23)17(21)10-16(19)20(26)24-15-6-8-25(9-7-15)12-13-2-4-14(22)5-3-13/h2-5,10-11,15H,6-9,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKDIGEWWDHALIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN(CC2)CC3=CC=C(C=C3)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165659 | |

| Record name | Fluoroclebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154540-49-5 | |

| Record name | Fluoroclebopride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154540495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoroclebopride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-4-[(2R,13R)-13-[(5S)-5-[(2S,5R,6S)-6-decyl-5-hydroxyoxan-2-yl]oxolan-2-yl]-2,13-dihydroxytridecyl]-2-methyl-2H-furan-5-one](/img/structure/B1672835.png)